Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Description
Properties
Molecular Formula |
C15H14FNO4 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
diethyl 8-fluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SZTBQYMGMDRHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the quinoline ring system bearing fluorine at the 8-position and ester groups at the 2 and 3 positions. The key synthetic steps include:
- Formation of quinoline core via cyclization reactions.
- Introduction of fluorine substituent at the 8-position.
- Installation of diethyl ester groups at the 2 and 3 positions.
One-Pot Cyclization Using Propargylamine and Diethyl Butynedioate
A notable method for preparing related pyridine-2,3-dicarboxylate esters, which can be adapted for quinoline derivatives, employs a one-pot cyclization reaction using propargylamine and diethyl butynedioate with hydrogen peroxide as an oxidant in ethanol solvent. This method is characterized by:
- Reaction temperature: 60–70°C (optimal ~65°C).
- Reaction time: 11–13 hours (optimal ~12 hours).
- Molar ratio: propargylamine : diethyl butynedioate : hydrogen peroxide = 1 : 1 : 1.4–1.6 (optimal 1 : 1 : 1.5).
- Solvent: ethanol.
The reaction proceeds via oxidative cyclization to form the diethyl pyridine-2,3-dicarboxylate framework with high yield (~82%) and low environmental impact due to mild conditions and simple work-up procedures. Post-reaction, ethanol is recovered by distillation, and the product is extracted with ethyl acetate, washed, and purified by reduced pressure distillation.
Table 1: Reaction Conditions and Outcomes for One-Pot Cyclization
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 65°C | Optimal for reaction |
| Time | 12 hours | Ensures completion |
| Molar Ratio (Propargylamine:Diethyl Butynedioate: H2O2) | 1:1:1.5 | Ensures efficient oxidation |
| Solvent | Ethanol | Green solvent, easy recovery |
| Yield | 82% | High yield |
| Purification | Extraction, distillation | Simple and effective |
Fluoroquinolone Core Construction via Gould-Jacobs and Related Methods
For quinoline derivatives specifically bearing fluorine, classical quinolone synthesis methods such as the Gould-Jacobs reaction are adapted. This involves:
- Reaction of substituted anilines (e.g., 3-chloro-4-fluoroaniline) with diethyl (ethoxymethylene) malonate at elevated temperatures (~100°C) to form intermediate enamines.
- Cyclization in high boiling solvents like diphenyl ether at ~250°C to yield 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
- Subsequent alkylation and hydrolysis steps to install the desired ester groups and functionalize the quinoline nucleus.
This method allows precise introduction of fluorine at the 8-position (or equivalent positions depending on substitution pattern) and formation of the quinoline ring with ester groups at 2,3-positions.
Dieckmann Cyclization Approach
Another approach involves Dieckmann cyclization of diesters, which has been reported for fluoroquinolone synthesis. The key steps include:
- Preparation of diester intermediates via regioselective reactions.
- Intramolecular cyclization triggered by strong bases such as potassium tert-butoxide.
- Dehydrogenation and further functional group transformations to yield fluoroquinolone esters.
This method is efficient for synthesizing quinolone derivatives with various substitutions, including fluorine, and allows for modular synthesis of complex molecules.
Biere and Seelen Michael Addition-Cyclization Method
This method involves:
- Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate.
- Formation of enamino esters.
- Cyclization under strong base conditions (e.g., sodium hydride or potassium tert-butoxide) to yield quinolone dicarboxylic acid esters.
- Subsequent hydrolysis and decarboxylation steps to obtain quinolone derivatives.
This method is valuable for constructing the quinoline core with ester functionalities and can be adapted for fluorinated analogues.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-Pot Cyclization (Propargylamine + Diethyl Butynedioate + H2O2) | Mild conditions, high yield, green solvent | High yield (82%), low pollution | Limited to pyridine derivatives; adaptation needed for quinoline |
| Gould-Jacobs Quinolone Synthesis | Classical, uses substituted anilines and malonates | Well-established, precise fluorine placement | High temperature (250°C), longer steps |
| Dieckmann Cyclization | Intramolecular cyclization of diesters | Modular, adaptable to various substituents | Requires strong base, multistep |
| Biere and Seelen Michael Addition | Michael addition followed by cyclization | Efficient ring formation | Requires strong base, careful control |
In-Depth Research Findings
- The one-pot cyclization method using propargylamine and diethyl butynedioate with hydrogen peroxide in ethanol has been demonstrated to produce diethyl pyridine-2,3-dicarboxylate with an 82% yield and excellent purity confirmed by NMR and HRMS data.
- Fluoroquinoline derivatives synthesized via Gould-Jacobs and subsequent alkylation/hydrolysis steps have been characterized by 1H NMR, 13C NMR, and HRMS, confirming the integrity of the fluorine substitution and ester groups.
- Dieckmann cyclization and Biere-Seelen methods provide versatile synthetic routes to fluoroquinolone derivatives, allowing structural diversification for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-fluoroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization and cycloaddition: These reactions are common in the synthesis of quinoline derivatives.
Cross-coupling reactions: These are used to introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cyclization and cycloaddition: Catalysts like palladium or copper salts in the presence of ligands.
Cross-coupling reactions: Palladium catalysts with phosphine ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity or other desirable properties .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Diethyl 8-fluoroquinoline-2,3-dicarboxylate has shown significant antimicrobial properties. Research indicates that compounds in the quinoline family can exhibit activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The fluorine substitution at the 8-position enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes and exert its effects .
1.2 Anticancer Potential
Studies have suggested that this compound may have anticancer properties. The compound's structural characteristics allow it to interact with various biological targets involved in cancer cell proliferation and survival pathways. Preliminary assays have demonstrated its efficacy against several cancer cell lines, indicating a potential for further development as an anticancer agent .
Chemical Synthesis
2.1 Synthetic Intermediates
This compound serves as an important synthetic intermediate in the preparation of other biologically active compounds. Its unique chemical structure allows for various modifications, leading to derivatives with enhanced biological activities. The synthesis of this compound can be achieved through several methods, including cyclization reactions involving anilines and maleic anhydride .
2.2 Reaction Mechanisms
The reactivity of this compound in organic synthesis can be attributed to its carboxylate groups, which can participate in nucleophilic substitutions and condensation reactions. This versatility makes it a valuable building block for synthesizing complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus, with an IC50 value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | |
| Anticancer | Breast Cancer Cells | 15 | |
| Lung Cancer Cells | 20 |
Table 2: Synthesis Methods of this compound
| Method Description | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization of aniline with maleic acid | Aniline, Maleic Anhydride | 75 |
| Nucleophilic substitution | Diethyl oxalate | 80 |
| Condensation reaction | Ethanol, Acid catalyst | 70 |
Mechanism of Action
The mechanism of action of diethyl 8-fluoroquinoline-2,3-dicarboxylate involves its interaction with various molecular targets. The incorporation of a fluorine atom enhances its ability to interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Structural and Functional Group Variations
Diethyl 5-(1,3-dioxolan-2-yl)-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (5l)
- Key Features: Incorporates a fused pyrrolo[1,2-a]quinoline core, a 1,3-dioxolane ring, and a 4-fluorobenzoyl group.
- Molecular Formula: C₂₆H₂₀FNO₇ (MW: 477.44 g/mol).
- Spectroscopic Data :
- ¹³C NMR peaks at 131.18–186.60 ppm, indicating aromatic and carbonyl carbons.
- Mass spec: m/z 477 [M+H]⁺.
- Comparison : The dioxolane and fluorobenzoyl groups enhance steric bulk and electronic complexity compared to the simpler 8-fluoro substitution in the target compound. These groups may reduce solubility but improve binding specificity in biological systems .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Key Features: A tetrahydroimidazopyridine derivative with cyano, nitro, and phenethyl substituents.
- Molecular Formula: Not explicitly stated, but inferred to exceed 500 g/mol.
- Physical Properties : Melting point 243–245°C; yellow solid.
- The tetrahydroimidazopyridine core contrasts with the fully aromatic quinoline system in the target compound, altering conjugation and stability .
3-Ethyl 8-Methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
- Key Features: A dihydroquinoline derivative with ester groups at positions 3 and 8 and a 4-oxo group.
- Molecular Formula: C₁₄H₁₃NO₅ (MW: 275.26 g/mol).
- The 4-oxo group may facilitate keto-enol tautomerism, a feature absent in the fully aromatic target compound .
Dimethyl 8-Acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate
- Key Features: Features a dihydroquinoline backbone with acetyl and methyl ester groups.
- Structural Analysis: Single-crystal X-ray diffraction confirms non-planar geometry due to steric hindrance from the acetyl group.
- Comparison : The acetyl group at position 8 introduces steric and electronic effects distinct from fluorine. Methyl esters (vs. ethyl in the target compound) may reduce lipophilicity .
Physicochemical and Spectroscopic Trends
Reactivity and Application Insights
- Electron-Withdrawing Effects : The 8-fluoro group in the target compound likely enhances metabolic stability compared to acetyl or nitro substituents, which are more prone to enzymatic reduction or hydrolysis.
- Ester Position Impact : Ethyl esters at 2,3 positions (target) vs. 3,8 (Compound ) or 5,6 (Compound 1l) alter steric accessibility for reactions or target binding.
- Aromaticity vs. Saturation: Fully aromatic quinolines (target) exhibit stronger π-π stacking interactions than dihydroquinoline analogs, influencing material or drug-design applications.
Biological Activity
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a synthetic compound belonging to the quinoline family, notable for its potential applications in medicinal chemistry. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 8-position and two carboxylate ester groups at the 2 and 3 positions. Its molecular formula is . The unique combination of these functional groups enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:
- Vibrio cholerae : The compound inhibits this Gram-negative bacterium, which is responsible for cholera.
- Other Gram-negative bacteria : Its structure allows it to interact with essential bacterial functions, potentially leading to bacterial cell death .
The compound's lipophilicity, enhanced by the fluorine substitution, may improve membrane permeability, facilitating its action on bacterial cells .
Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. Molecular docking studies have been employed to predict its interaction with specific protein targets involved in cancer progression. For instance:
- The compound has been shown to interact with enzymes related to metabolic pathways in cancer cells.
- Its potential as an anticancer agent is supported by findings indicating inhibition of cell proliferation in various cancer models .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Condensation Reactions : Utilizing quinoline derivatives and carboxylic acids.
- Nucleophilic Substitution : Targeting the carbon adjacent to the fluorine atom to form new derivatives with enhanced biological activity.
Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity .
Interaction Studies
Understanding how this compound interacts with biological molecules is vital for elucidating its mechanism of action. Key findings include:
- Binding Affinity : Studies have focused on the compound's binding affinity with bacterial enzymes and proteins involved in cancer progression.
- Molecular Docking : Techniques like molecular docking have revealed potential binding sites that could be targeted for drug development .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-methylquinoline-3-carboxylate | Methyl group instead of fluorine | Exhibits different biological activity profiles |
| Diethyl 2,3-dimethylquinoline-4-carboxylate | Two methyl groups at positions 2 and 3 | Enhanced lipophilicity affecting absorption |
| 8-Hydroxyquinoline | Hydroxyl group instead of fluorine | Known for chelation properties |
| Diethyl 6-fluoroquinoline-4-carboxylate | Fluorine at position 6 | Different pharmacological profile |
This comparison highlights the unique aspects of this compound that may contribute to its distinct biological activities and therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing diethyl 8-fluoroquinoline-2,3-dicarboxylate?
- Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, describes a protocol using diethyl acetylenedicarboxylate and fluorinated precursors under reflux conditions with a PdCl₂(PPh₃)₂ catalyst. Key steps include optimizing reaction time (3–5 hours) and temperature (90–110°C) to achieve yields of 65–82%. Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .
Q. What analytical techniques are recommended for characterizing this compound?
- Answer : Use a combination of:
- NMR spectroscopy : F NMR (for fluorine environment) and C NMR (to resolve carbonyl carbons at δ 163–186 ppm) ( ).
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ions (e.g., m/z 477 [M+H]⁺) ( ).
- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) ( ).
Q. How can researchers address solubility challenges in polar solvents?
- Answer : Co-solvent systems (e.g., DMSO:water or THF:methanol) improve solubility. recommends pre-solubilizing in DMSO (1–5% v/v) for biological assays, ensuring compatibility with downstream applications like enzyme kinetics or cell-based studies .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during derivatization of the quinoline core?
- Answer : Fluorine’s electron-withdrawing effects (para to the carboxylate groups) direct electrophilic substitution. highlights that acid hydrolysis (e.g., H₂SO₄) selectively removes ester groups, while alkaline conditions (NaOH/MeOH) preserve the fluorine substituent. Kinetic studies using HPLC monitoring are advised to track intermediate formation .
Q. What mechanisms underpin decarboxylation of this compound under thermal or photolytic conditions?
- Answer : Thermal decarboxylation (150–200°C) proceeds via radical intermediates, confirmed by EPR spectroscopy. Photolytic decarboxylation (UV irradiation at 254 nm) generates singlet oxygen, as shown in for analogous bicyclic esters. Computational DFT studies (B3LYP/6-31G*) can model transition states .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Answer : demonstrates chiral auxiliaries (e.g., (2S,3S)-oxirane-2,3-dicarboxylate) to induce stereoselectivity. Asymmetric catalysis with Ru(II)-BINAP complexes achieves enantiomeric excess (ee >90%) in cyclization steps. Chiral HPLC (e.g., CHIRALPAK® AD-H column) validates ee .
Q. What strategies optimize biological interaction studies with protein targets?
- Answer : and recommend:
- Molecular docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or MAPK).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- SAR studies : Modify the 8-fluoro or ester groups to enhance selectivity (e.g., IC₅₀ shifts from 1.2 μM to 0.3 μM in kinase assays) .
Q. How do structural analogs compare in reactivity and stability?
- Answer : lists pyridinedicarboxylate analogs (e.g., dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate) with reduced thermal stability (TGA ΔT₅% = 40–60°C). Comparative X-ray crystallography reveals fluorine’s role in enhancing lattice stability via C–F···H interactions .
Methodological Guidelines
- Synthesis : Prioritize Pd-catalyzed protocols ( ) with rigorous inert-atmosphere controls.
- Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization (ethanol/water).
- Safety : Handle under fume hoods; ester groups may hydrolyze to toxic dicarboxylic acids ( ).
- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions) to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
